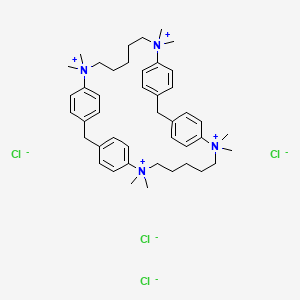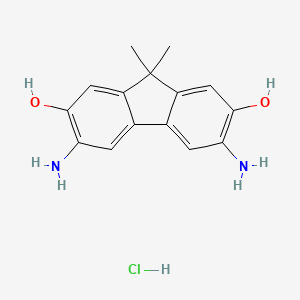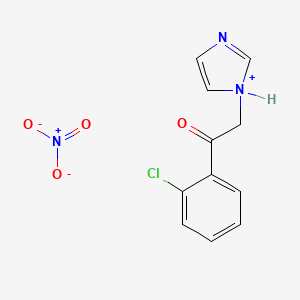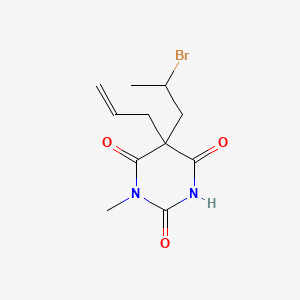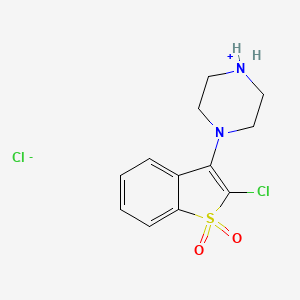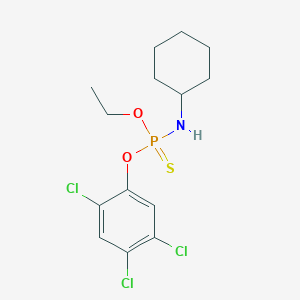
Trichlorophenyl cyclohexylamido ethyl thiophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trichlorophenyl cyclohexylamido ethyl thiophosphate is a chemical compound with the molecular formula C₁₄H₁₉Cl₃NO₂PS and a molecular weight of 402.704 g/mol . This compound is known for its unique structure, which includes a trichlorophenyl group, a cyclohexylamido group, and a thiophosphate group. It has various applications in scientific research and industry due to its distinctive chemical properties.
Preparation Methods
The synthesis of trichlorophenyl cyclohexylamido ethyl thiophosphate typically involves multiple steps. One common synthetic route includes the reaction of trichlorophenol with cyclohexylamine to form the cyclohexylamido derivative. This intermediate is then reacted with ethyl thiophosphate under controlled conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
Trichlorophenyl cyclohexylamido ethyl thiophosphate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trichlorophenyl group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Trichlorophenyl cyclohexylamido ethyl thiophosphate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of trichlorophenyl cyclohexylamido ethyl thiophosphate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to changes in cellular processes. For example, it may inhibit cholinesterase enzymes, affecting neurotransmission and leading to potential therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Trichlorophenyl cyclohexylamido ethyl thiophosphate can be compared with other similar compounds, such as:
Trichlorophenyl isothiocyanate: This compound has a similar trichlorophenyl group but differs in its functional groups and overall structure.
Cyclohexylamido ethyl phosphate: This compound shares the cyclohexylamido group but lacks the trichlorophenyl and thiophosphate groups.
Thiophosphate derivatives: Other thiophosphate compounds may have different substituents but share the thiophosphate functional group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H19Cl3NO2PS |
|---|---|
Molecular Weight |
402.7 g/mol |
IUPAC Name |
N-[ethoxy-(2,4,5-trichlorophenoxy)phosphinothioyl]cyclohexanamine |
InChI |
InChI=1S/C14H19Cl3NO2PS/c1-2-19-21(22,18-10-6-4-3-5-7-10)20-14-9-12(16)11(15)8-13(14)17/h8-10H,2-7H2,1H3,(H,18,22) |
InChI Key |
BNWPHCMSAUZTRF-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(NC1CCCCC1)OC2=CC(=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Benzothiazolesulfonic acid, 2-[4-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]phenyl]-6-methyl-, monosodium salt](/img/structure/B13748320.png)
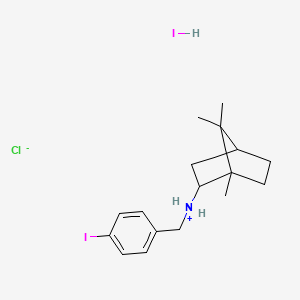
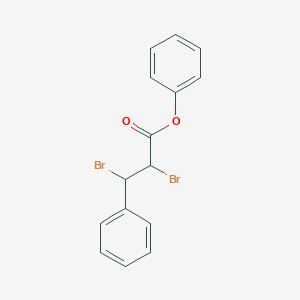
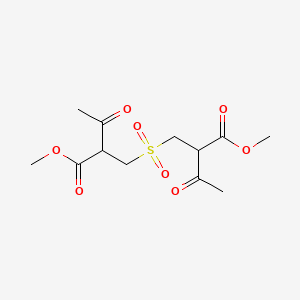
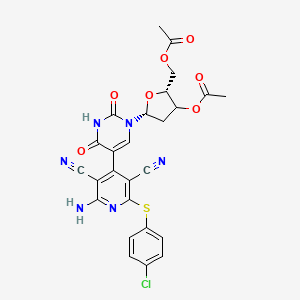
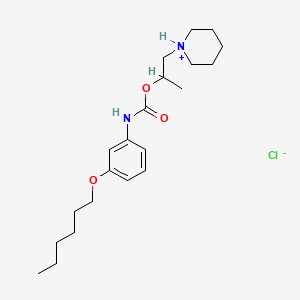
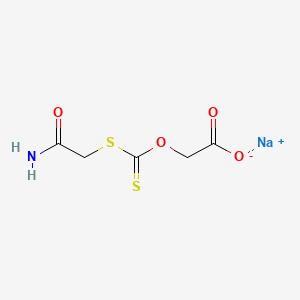
![4-methyl-N-[(Z)-[(1R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene]amino]benzenesulfonamide](/img/structure/B13748367.png)

